8-Chloro-6-nitro-2H,4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine is an organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-nitro-2H,4H-1,3-benzodioxine typically involves the nitration of 6-chloro-2H,4H-1,3-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Major Products Formed
Reduction: 8-Amino-6-nitro-2H,4H-1,3-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-6-nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one: Similar structure but with an oxazinone ring instead of a benzodioxine ring.
8-(Chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine: Similar structure but with a chloromethyl group instead of a chlorine atom.
Uniqueness
8-Chloro-6-nitro-2H,4H-1,3-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chlorine atom on the benzodioxine ring makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
40130-31-2 |
---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
8-chloro-6-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-6(10(11)12)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2 |
InChI Key |
MEZANCXHGWAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.